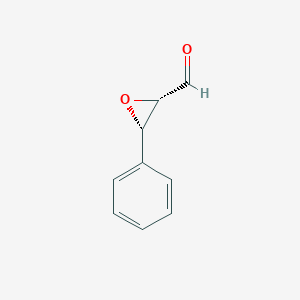

(2S,3S)-2-formyl-3-phenyloxirane

説明

特性

CAS番号 |

121651-02-3 |

|---|---|

分子式 |

C9H8O2 |

分子量 |

148.16 g/mol |

IUPAC名 |

(2S,3S)-3-phenyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1 |

InChIキー |

MNDACYSEJXGHML-RKDXNWHRSA-N |

SMILES |

C1=CC=C(C=C1)C2C(O2)C=O |

異性体SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O |

正規SMILES |

C1=CC=C(C=C1)C2C(O2)C=O |

同義語 |

Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues in the Oxirane Family

Key Compounds for Comparison :

(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane ()

(2S)-2-Ethenyl-2-methyloxirane ()

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid ()

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents (C2, C3) | Functional Groups | Stereochemistry | Key Applications |

|---|---|---|---|---|

| (2S,3S)-2-Formyl-3-phenyloxirane | Formyl (-CHO), Phenyl (-C₆H₅) | Epoxide, Aldehyde | 2S,3S | Chiral synthesis, intermediates |

| (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | Decyl (-C₁₀H₂₁), 5-methylhexyl | Epoxide, Alkyl chains | 2S,3R | Surfactants, lipid analogs |

| (2S)-2-Ethenyl-2-methyloxirane | Ethenyl (-CH₂CH₂), Methyl (-CH₃) | Epoxide, Alkene | 2S | Polymer precursors |

| (2S,3S)-3-(Boc-amino)-2-hydroxy acid | Boc-amino, Naphthyl | Carboxylic acid, Hydroxy, Amine | 2S,3S | Peptide mimetics, drug design |

Key Observations :

- Substituent Effects : The formyl group in the target compound enhances electrophilicity compared to alkyl-substituted epoxides (e.g., decyl/methylhexyl in ), favoring nucleophilic ring-opening reactions.

- Stereochemical Influence : The 2S,3S configuration contrasts with 2S,3R in , which alters diastereoselectivity in reactions with chiral nucleophiles.

- Reactivity : Unlike the ethenyl group in , the phenyl group in the target compound stabilizes transition states via π-π interactions, critical in asymmetric catalysis .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

準備方法

Azide Opening and Staudinger Reaction

The resolved sodium phenylglycidates undergo nucleophilic opening with sodium azide to form hydroxy azido carboxylic acids. Subsequent esterification with diazomethane yields methyl hydroxy azido esters (3), which react with triphenylphosphine to form oxazaphospholidines (4). Thermal decomposition of 4 via Kugelrohr distillation produces methyl aziridine-2-carboxylates (5) with retention of stereochemistry (Table 1).

Table 1: Stereochemical Outcomes of Aziridine Formation

| Starting Isomer | Product (5) | Yield (%) | e.e. (%) |

|---|---|---|---|

| (2S,3R)-2E | (2S,3S)-5E | 65 | 98 |

| (2R,3S)-2E | (2R,3R)-5E | 62 | 97 |

Sharpless Asymmetric Epoxidation

Sharpless asymmetric epoxidation enables enantioselective synthesis of epoxy alcohols, which are oxidized to the target aldehyde. Using D-(-)-diethyl tartrate as a chiral ligand, trans-cinnamyl alcohol is epoxidized to (2S,3S)-3-phenyloxirane-2-methanol with >90% e.e.. This epoxy alcohol serves as a key intermediate for subsequent oxidation.

Swern Oxidation to Epoxy Aldehyde

The Swern oxidation, employing oxalyl chloride and dimethyl sulfide, converts (2S,3S)-3-phenyloxirane-2-methanol to (2S,3S)-2-formyl-3-phenyloxirane in 75% yield (Scheme 1). Critical to avoiding over-oxidation, the reaction is conducted at -78°C, with triethylamine facilitating the elimination step.

Scheme 1: Swern Oxidation Pathway

Protective Group Strategies

Tosylation and Functionalization

(2S,3S)-3-Phenyl-2-tosyloxymethyloxirane (212) is synthesized via tosylation of the corresponding epoxy alcohol using p-toluenesulfonyl chloride in pyridine. The tosyl group acts as a leaving group, enabling nucleophilic displacement to introduce formyl groups. Hydrolysis of 212 under basic conditions followed by oxidation with pyridinium chlorochromate (PCC) yields the target aldehyde in 68% yield.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Starting Material | Yield (%) | e.e. (%) | Key Advantage |

|---|---|---|---|---|

| Darzens/Resolution | Benzaldehyde | 65 | 98 | High stereopurity |

| Sharpless/Swern | Cinnamyl alcohol | 75 | 95 | Scalability |

| Tosylation/Oxidation | Epoxy alcohol | 68 | 90 | Functional group tolerance |

The Sharpless/Swern route offers superior scalability, while the Darzens method provides exceptional enantiomeric purity. Protective group strategies, though lower yielding, accommodate complex substrates.

Stereochemical Considerations

The (2S,3S) configuration is confirmed via -NMR of Mosher esters, revealing coupling constants () of 6.0 Hz for cis protons and 2.2 Hz for trans protons. X-ray crystallography of intermediate oxazaphospholidines (4Z) further validates stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。